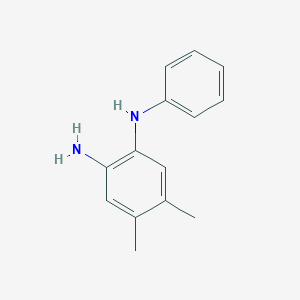
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
Descripción general
Descripción
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is an organic compound. It belongs to the class of organic compounds known as o-xylenes. These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions .
Molecular Structure Analysis
The molecular formula of this compound is C14H16N2 . The InChI code is 1S/C14H16N2/c1-10-8-13(15)14(9-11(10)2)16-12-6-4-3-5-7-12/h3-9,16H,15H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 212.29 . The storage temperature is room temperature .Mecanismo De Acción
The mechanism of action of DMPD is not fully understood, but it is believed to involve the formation of stable complexes with reactive oxygen species, thereby preventing their harmful effects on cells and tissues. DMPD has also been shown to possess radical scavenging properties, which further contribute to its antioxidant activity.
Biochemical and Physiological Effects:
DMPD has been shown to possess a wide range of biochemical and physiological effects, including antioxidant activity, radical scavenging properties, and the ability to inhibit lipid peroxidation. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPD in lab experiments is its ability to selectively detect and scavenge reactive oxygen species, making it a useful tool for studying oxidative stress-related diseases. However, one of the limitations of using DMPD is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DMPD, including:
1. Further studies on the mechanism of action of DMPD, in order to better understand its antioxidant and anti-inflammatory properties.
2. Development of new methods for the synthesis of DMPD, in order to improve its purity and yield.
3. Investigation of the potential use of DMPD in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
4. Studies on the potential toxicity of DMPD, in order to better understand its safety profile and potential side effects.
5. Development of new derivatives of DMPD, in order to improve its efficacy and selectivity for reactive oxygen species.
In conclusion, DMPD is a promising compound that has been extensively studied for its potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for use in the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
DMPD has been used in a variety of scientific research applications, including as a reagent for the detection of hydrogen peroxide and other reactive oxygen species. It has also been shown to possess antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Safety and Hazards
Propiedades
IUPAC Name |
4,5-dimethyl-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-8-13(15)14(9-11(10)2)16-12-6-4-3-5-7-12/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICVDHDOMWDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



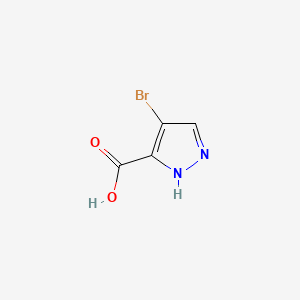

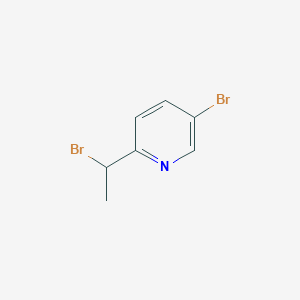
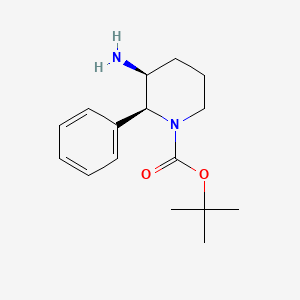
![[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine](/img/structure/B3248541.png)


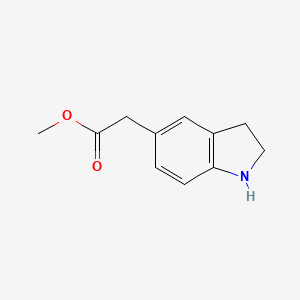
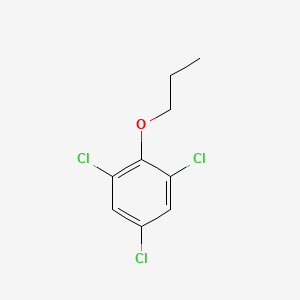

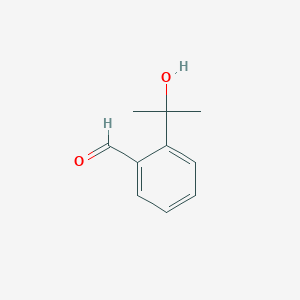

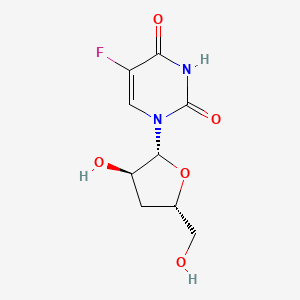
![3,3'',5,5''Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-diol](/img/structure/B3248615.png)